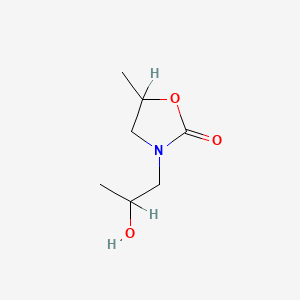

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, and the type of reaction mechanisms involved.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, etc.Scientific Research Applications

Application 1: Inflammation Research

- Summary of Application: 2-Hydroxypropyl-β-cyclodextrin (CD) is being studied for its effects on cholesterol-induced metabolic inflammation. It’s considered a potential therapeutic compound due to its ability to increase cholesterol solubility and decrease cellular cholesterol levels .

- Methods of Application: The inflammatory and cholesterol-depleting effects of CD were investigated in low-density lipoprotein receptor knockout mice that were fed a high-fat, high-cholesterol diet for 12 weeks. These mice received daily injections of either control (saline) or CD subcutaneously .

- Results: The study evaluated the inflammatory effects of CD administration in the context of cholesterol-induced metabolic inflammation in vivo and in vitro .

Application 2: Antimicrobial Properties

- Summary of Application: Derivatives of chitosan, including N - (2-hydroxyl), propyl-3-trimethyl ammonium chitosan chloride (HTCC), have been investigated for their antimicrobial properties .

- Methods of Application: The antimicrobial mechanism of action against bacteria and fungi has been studied. The polymers are found to affect the cell membrane, but the details of the interaction are still debated .

- Results: Various applications, including plant protection, food preservation, wound treatment, and water purification, have been considered to utilize the antimicrobial properties of chitosan-based materials .

Application 3: Drug Delivery

- Summary of Application: Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers have been synthesized for transport and delivery in pancreatic cell lines both in vitro and in vivo . These polymers have promising features for drug delivery due to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .

- Methods of Application: The polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine . The non-drug loaded polymers were rapidly internalised in 2D cell culture and transported efficiently to the centre of dense pancreatic cancer 3D spheroids .

- Results: The gemcitabine-loaded polymer pro-drug was found to be toxic both to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids .

Application 4: Nanogel Preparation

- Summary of Application: Hydrophilic and biodegradable poly[N-(2-hydroxypropyl)methacrylamide-co-N,N′-bis(acryloyl)cystamine-co-6-methacrylamidohexanoyl hydrazine] (PHPMA-BAC-BMH) nanogels have been synthesized . These nanogels have the potential to become highly important carriers in the drug delivery of various molecules .

- Methods of Application: The dispersion polymerization enabled the preparation of nanogels with a diameter below 50 nm, which is the key parameter for efficient and selective passive tumor targeting . The nanogels were stable in an aqueous solution modeling the bloodstream .

- Results: The nanogels can be rapidly degraded in the presence of 10 mM glutathione solution under physiologic conditions .

Application 5: Tumor Imaging

- Summary of Application: Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers have been used for tumor imaging. These polymers were labeled with 89 Zr and tracked for their distribution in the organs of healthy and MIA PaCa-2 xenograft bearing Balb/c nude mice .

- Methods of Application: The non-drug loaded polymers caused no short-term adverse effects in healthy mice following systemic injection .

- Results: Tumor accumulation, although variable across the samples, was highest in individual animals for the pHPMA polymer of ∼20 nm size .

Application 6: Fragrance Binding

- Summary of Application: Cyclodextrins, which are a family of cyclic oligosaccharides and can be produced from starch by enzymatic conversion, are used to bind fragrances . They are used in products like dryer sheets and air fresheners .

- Methods of Application: With a hydrophobic interior and hydrophilic exterior, cyclodextrins form complexes with hydrophobic compounds . These complexes are capable of releasing fragrances when heated, such as by ironing, body heat, or a dryer .

- Results: The β-cyclodextrins “trap” odor-causing compounds, thereby reducing the odor .

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here.

Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.

For a specific compound, these analyses would require access to scientific literature and databases, laboratory testing, and potentially computational modeling. If you have a different compound you’d like me to analyze, or if you need information on the general classes of compounds or reactions, feel free to ask!

properties

IUPAC Name |

3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(9)3-8-4-6(2)11-7(8)10/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXDCFUIDHJETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)O1)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955347 | |

| Record name | 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone | |

CAS RN |

3375-84-6 | |

| Record name | 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYPROPYL)-5-METHYL-2-OXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46IGY5185P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595631.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)

![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)